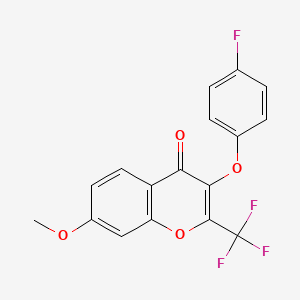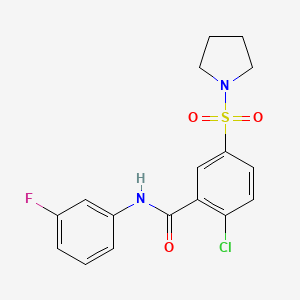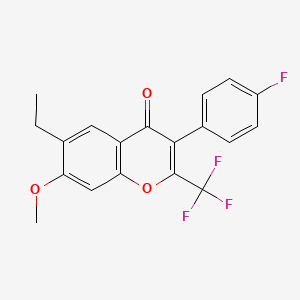![molecular formula C22H27ClN2O3S B3668947 N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3668947.png)
N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide
概要
説明
N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide: is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting 3-chloro-2-methylaniline with 2-bromoacetamide under basic conditions.
Sulfonylation: The intermediate product is then reacted with cyclohexyl-(4-methylphenyl)sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products may include nitro or halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: It could be used as a tool compound to study biological pathways and mechanisms.
作用機序
The mechanism by which N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds also contain aniline rings substituted with chlorine atoms and are used in the production of dyes and herbicides.
Manganese(II) iodide: Although not structurally similar, it is another compound with significant industrial applications.
2,2’-Bipyridyl: This compound is used as a ligand in coordination chemistry and shares some functional similarities.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its combination of aromatic and aliphatic structures, which may confer specific properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-16-11-13-19(14-12-16)29(27,28)25(18-7-4-3-5-8-18)15-22(26)24-21-10-6-9-20(23)17(21)2/h6,9-14,18H,3-5,7-8,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQSMDAWMQNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3668873.png)

![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B3668897.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3668899.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B3668909.png)
![2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3668925.png)

![3-allyl-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3668931.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-bromophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3668938.png)
![6-chloro-7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3668943.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B3668953.png)
![4-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B3668954.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3668961.png)
